molecular formula C10H25N3 B2734626 (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine CAS No. 1341120-12-4

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Cat. No.: B2734626
CAS No.: 1341120-12-4
M. Wt: 187.331
InChI Key: NVJOAINDJBJIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine ( 1341120-12-4) is a specialized polyamine compound with a molecular formula of C10H25N3 and a molecular weight of 187.33 g/mol. This chemical is provided as a high-purity material for research and development purposes. As a multifunctional amine, it belongs to a class of compounds known for their significant utility in organic synthesis and materials science. Structurally, it features both primary and tertiary amine functional groups, which are known to act as effective catalysts, ligands, and building blocks for more complex molecules. Related diamines, such as dimethylaminopropylamine (DMAPA), demonstrate wide application in the synthesis of surfactants for personal care products and as intermediates for pharmaceuticals and agrochemicals . Furthermore, polyamines with similar structural motifs are extensively documented as powerful catalysts in polymer chemistry, notably for enhancing the curing speed, mechanical strength, and thermal stability of epoxy, polyurethane, and polyester resins . The presence of multiple nitrogen atoms in its structure suggests potential for use in CO2 capture technologies, where blended amine systems are actively researched for their absorption and desorption properties . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJOAINDJBJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Technical Application Note: Synthesis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document details a robust, four-step synthetic protocol for the preparation of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine , a non-symmetrical polyamine ligand often utilized in epoxy curing systems, metal chelation, and as a specialized intermediate in pharmaceutical synthesis.

Unlike symmetrical polyamines, this target requires a regioselective approach to introduce the primary amine at the secondary carbon position of the butyl chain. This protocol utilizes a "Ring-Opening / Azide-Inversion" strategy. We begin with the nucleophilic opening of 1,2-epoxybutane by N,N,N'-trimethyl-1,3-propanediamine, followed by hydroxyl activation, azide displacement, and Staudinger reduction. This route is selected for its high regiochemical fidelity compared to direct alkylation methods.

Safety & Hazard Directives (Critical)

Hazard ClassRisk DescriptionMitigation Protocol
Organic Azides Potentially explosive if concentrated or heated.NEVER distill organic azides. Store solutions in the dark. Use blast shields during the NaN₃ displacement step. Keep the C/N ratio > 3:1 to minimize explosivity.
Epoxides Carcinogenic, mutagenic, and highly flammable.Handle 1,2-epoxybutane in a certified fume hood. Double-glove (Nitrile/Laminate).
Phosphines Toxic if inhaled; environmental hazard.Quench Staudinger reactions thoroughly. Dispose of phosphine oxide waste via segregated organic streams.
Amines Caustic; causes severe skin burns and eye damage.Wear full face shield during workup of the final amine product.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the primary amine at the sterically hindered 2-position of the butyl chain. Direct alkylation of the diamine with 2-chlorobutanamide is prone to elimination side reactions; therefore, the epoxide route is preferred.

G cluster_legend Legend Target This compound (Target Molecule) Azide Intermediate 3: Secondary Azide Azide->Target Step 4: Staudinger Reduction (PPh3, H2O) Mesylate Intermediate 2: O-Mesylate Mesylate->Azide Step 3: Nucleophilic Substitution (NaN3, DMF, Inversion) Alcohol Intermediate 1: Secondary Alcohol Alcohol->Mesylate Step 2: Activation (MsCl, TEA) Start Starting Materials: N,N,N'-Trimethyl-1,3-propanediamine + 1,2-Epoxybutane Start->Alcohol Step 1: Regioselective Ring Opening (Reflux/MeOH) L1 Starting Material L2 Intermediate L3 Final Product

Figure 1: Synthetic pathway illustrating the conversion of commercial diamine to the target triamine via an azide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((3-(dimethylamino)propyl)(methyl)amino)butan-2-ol

Objective: Regioselective opening of the epoxide ring.[1][2] Steric control dictates that the secondary amine attacks the less substituted carbon (C1) of the epoxide.

  • Reagents:

    • N,N,N'-Trimethyl-1,3-propanediamine (11.6 g, 100 mmol)

    • 1,2-Epoxybutane (7.9 g, 110 mmol, 1.1 equiv)

    • Methanol (50 mL)

  • Procedure:

    • Charge the diamine and methanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 1,2-epoxybutane dropwise over 30 minutes at 0°C (ice bath) to control the exotherm.

    • Allow the mixture to warm to room temperature (RT), then heat to reflux (65°C) for 6 hours.

    • Monitor: Check reaction progress via TLC (10% MeOH in DCM, stain with Ninhydrin) or GC-MS.

    • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess epoxide.

    • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation.

Step 2: Activation (Mesylation)

Objective: Convert the secondary hydroxyl group into a good leaving group (Mesylate).

  • Reagents:

    • Crude Alcohol from Step 1 (18.8 g, ~100 mmol)

    • Methanesulfonyl chloride (MsCl) (12.6 g, 110 mmol)

    • Triethylamine (TEA) (15.2 g, 150 mmol)

    • Dichloromethane (DCM) (200 mL)

  • Procedure:

    • Dissolve the amino-alcohol and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

    • Add MsCl dropwise via syringe pump over 45 minutes. Maintain internal temperature < 5°C.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 100 mL) and Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Storage: Use immediately. Mesylates of amino-alcohols can undergo self-alkylation (aziridinium formation) if stored for long periods.

Step 3: Azide Displacement

Objective: Substitution of the mesylate with azide. This step proceeds with inversion of configuration (Walden inversion).

  • Reagents:

    • Mesylate intermediate (~100 mmol)

    • Sodium Azide (NaN₃) (9.75 g, 150 mmol)

    • DMF (anhydrous, 100 mL)

  • Procedure:

    • Safety: Set up a blast shield.

    • Dissolve the mesylate in DMF. Add NaN₃ in one portion.

    • Heat the mixture to 60°C for 12–16 hours.

    • Workup: Pour the reaction mixture into ice-water (500 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with water (2 x) and brine (1 x) to remove DMF.

    • Dry (MgSO₄) and concentrate carefully. Do not heat to dryness ; keep as a concentrated solution or oil.

Step 4: Staudinger Reduction

Objective: Mild reduction of the azide to the primary amine without affecting the tertiary amines.[3]

  • Reagents:

    • Crude Azide intermediate

    • Triphenylphosphine (PPh₃) (28.8 g, 110 mmol)

    • THF (150 mL) / Water (5 mL)

  • Procedure:

    • Dissolve the crude azide in THF (150 mL).

    • Add PPh₃ in portions at RT. Nitrogen evolution (

      
      ) will be observed.[4]
      
    • Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

    • Add water (5 mL) and heat to reflux for 3 hours to hydrolyze the intermediate.

    • Workup: Concentrate THF. Acidify the residue with 1M HCl (150 mL) to extract the amine product into the aqueous phase (PPh₃ and PPh₃O remain in the organic/solid phase).

    • Wash the aqueous acidic layer with DCM (3 x 50 mL) to remove phosphorus byproducts.

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract the free amine into DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.

Purification & Validation

Purification Strategy

The final product is a polyamine and can be sticky.

  • Method A (Distillation): Vacuum distillation is the preferred method for isolation. Expected b.p. range: 110–130°C at 0.5 mmHg (estimated).

  • Method B (Amine Scavenging): If PPh₃O persists, use a silica column pre-treated with 1% Triethylamine. Eluent: DCM:MeOH:NH₄OH (90:9:1).

Analytical Data (Expected)
TechniqueParameterExpected Signal Characteristics
¹H NMR (CDCl₃)

2.20 (s, 6H)

terminal group.

2.25 (s, 3H)

central group.

2.80-3.00 (m, 1H)
Chiral CH-NH₂ proton (multiplet).

0.90 (t, 3H)
Terminal methyl of butyl chain.
MS (ESI+) [M+H]⁺Calculated MW: ~187.33. Expect m/z 188.3.
IR N-H stretchDoublet at 3300–3400 cm⁻¹ (Primary amine).

Troubleshooting Guide

Troubleshooting Problem1 Problem: Low Yield in Step 1 Sol1 Solution: Increase Epoxide equivalents (1.5x). Ensure amine is dry. Problem1->Sol1 Problem2 Problem: Incomplete Staudinger Sol2 Solution: Ensure sufficient water is added for hydrolysis step. Problem2->Sol2 Problem3 Problem: Product Purity (Phosphine Oxide) Sol3 Solution: Use Acid/Base extraction workup. PPh3O is neutral; stays in organics. Problem3->Sol3

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic substitution and amine synthesis).
  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. (Authoritative review on Azide-to-Amine reduction).
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[4] Chemical Reviews, 88(2), 297-337. (Safety and handling of organic azides).

  • Chemistry Steps. (2020). Regioselectivity of Epoxide Ring Opening. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Strategic HPLC Methodologies for the Analysis and Purification of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Strategy

The analysis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine represents a classic "triad of difficulty" in chromatography: the molecule is highly polar , strongly basic , and lacks a UV-active chromophore . Standard C18 methods at acidic pH will result in unretained "ghost peaks" or severe tailing due to silanol interactions, while standard UV detection (254 nm) is impossible.

This guide provides two distinct, self-validating workflows:

  • Analytical QC: A derivatization protocol using Dansyl Chloride to impart UV/Fluorescence detectability and increase hydrophobicity for standard RP-HPLC.

  • Purification: A High-pH Reverse Phase methodology utilizing modern hybrid-silica columns to neutralize the amine charges, allowing for high-loading capacity and easy solvent removal.

Molecular Profile & Chromatographic Challenges
PropertyValue / CharacteristicChromatographic Implication
Structure Aliphatic TriamineHigh polarity; minimal retention on C18 at pH < 8.[1]
Functional Groups

Amine (Butyl),

Amine (Propyl),

Amine (Central)
Multiple pKa values (est. 9.8 – 10.7). Requires pH > 11 for neutralization.
UV Activity None (Aliphatic backbone)Invisible to UV > 210 nm. Requires Derivatization, ELSD, or MS.
LogP < 0 (Hydrophilic)Prefers aqueous phase; requires HILIC or Ion-Pairing if not pH-modified.

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your specific goal.

MethodSelection Start Start: Define Goal Goal Is the goal Analysis or Purification? Start->Goal Analysis Analytical (QC/Purity) Goal->Analysis Purification Purification (Scale-up) Goal->Purification Detector Available Detector? Analysis->Detector UV Standard UV/Vis Detector->UV Only UV available MS_ELSD MS, CAD, or ELSD Detector->MS_ELSD Universal Detector MethodA Method A: Dansyl-Cl Derivatization (Robust Quantitation) UV->MethodA MethodC Method C: HILIC or High-pH RP (Direct Analysis) MS_ELSD->MethodC MethodB Method B: High-pH Reverse Phase (Ammonium Bicarbonate) Purification->MethodB

Figure 1: Strategic decision tree for selecting the optimal chromatographic method based on instrumentation and objectives.

Part 3: Protocol A - Analytical Quantitation (Derivatization)

Objective: Transform the UV-transparent polyamine into a hydrophobic, UV-active species for robust QC using standard HPLC-UV equipment. Mechanism: Dansyl chloride reacts with primary and secondary amines to form stable sulfonamides that fluoresce and absorb strongly at 254 nm and 337 nm.

Reagents & Preparation
  • Derivatization Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 11.0.
    
  • Quenching Reagent: 10% Proline or Methylamine solution.

  • Internal Standard (IS): 1,7-Diaminoheptane (highly recommended to validate reaction efficiency).

Derivatization Workflow (Step-by-Step)
  • Mix: In a 2 mL amber vial, combine:

    • 100 µL Sample (0.1 – 1.0 mg/mL in water).

    • 50 µL Internal Standard.

    • 500 µL Sodium Carbonate Buffer (pH 11).

    • 500 µL Dansyl Chloride solution.

  • Incubate: Cap tightly and heat at 55°C for 20 minutes (or 1 hour at room temperature in dark). The mixture should turn pale yellow.

  • Quench: Add 50 µL Proline solution to consume excess reagent. Vortex and wait 5 mins.

  • Extract (Optional but Recommended): Add 1 mL Ethyl Acetate, vortex, and centrifuge. Collect the top organic layer (contains derivatized amines), evaporate to dryness, and reconstitute in Mobile Phase A. Note: For simpler workflows, inject the quenched mixture directly if the column can handle the matrix.

HPLC Conditions (Dansyl-Derivative)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-20 min: 10%

90% B; 20-25 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV 254 nm (Quant), Fluorescence (Ex 330 nm / Em 500 nm) for trace impurities.

Part 4: Protocol B - Preparative Purification (High pH RP-HPLC)

Objective: Isolate the target molecule in its native form without salts that are difficult to remove. Scientific Logic: At pH 11.5, the amine groups (pKa ~10.5) are deprotonated (neutral). This induces "hydrophobic collapse," allowing the aliphatic chain to interact with the C18 stationary phase. This method avoids the use of non-volatile ion-pairing agents (like TFA), making post-purification workup (lyophilization) simple.

System Requirements
  • Stationary Phase: CRITICAL. Must be a "Hybrid Silica" or "Polymer-coated" column stable up to pH 12.

    • Recommended: Waters XBridge C18, Phenomenex Gemini-NX, or Agilent Poroshell HPH.

    • Do NOT use: Standard silica columns (dissolve at pH > 8).

  • Mobile Phases:

    • MP A: 10 mM Ammonium Bicarbonate adjusted to pH 11.0 with Ammonium Hydroxide (

      
      ).
      
    • MP B: Acetonitrile (100%).

Gradient Methodology (Self-Validating)

Since the molecule is neutral at this pH, it will behave like a standard organic molecule.

Time (min)% B (Acetonitrile)Mechanism
0.05Initial loading (high water ensures solubility of polar impurities).
2.05Isocratic hold to elute salts/unretained matrix.
15.060Gradient slope. Target usually elutes between 20-40% B.
16.095Wash column.
20.05Re-equilibration (Crucial for high pH stability).
Detection & Collection
  • Detector: ELSD (Evaporative Light Scattering) or Mass Spec (ESI+).

  • Trigger: Collect peaks based on Slope + Threshold.

  • Post-Run: Lyophilize fractions. The Ammonium Bicarbonate/Hydroxide buffer is volatile and will sublime, leaving the pure free base amine.

HighPH_Workflow Sample Crude Sample (Dissolved in Water) Column High-pH Stable C18 (pH 11.0) Sample->Column Injection Separation Separation Mechanism: Deprotonation (Neutral State) Column->Separation Detection ELSD / MS Detection Separation->Detection Collection Fraction Collection Detection->Collection Trigger Workup Lyophilization (Removal of Volatile Buffer) Collection->Workup

Figure 2: Flow path for High-pH purification, ensuring salt-free isolation of the target amine.

Part 5: Troubleshooting & Scientific Integrity

The "Ghost Peak" Phenomenon
  • Symptom: You inject the sample, but see nothing on UV, or a very broad blob hours later.

  • Cause: At neutral pH, the amine is triply charged (

    
    ). It repels the C18 surface (elutes in void volume) or binds irreversibly to free silanols (tailing).
    
  • Fix: Switch to Protocol B (High pH) to neutralize the charge, or Protocol A (Derivatization) to mask the polarity.

Peak Tailing in High pH Method
  • Symptom: Asymmetric peak shape even at pH 11.

  • Validation Step: Check the age of the mobile phase. Ammonium Hydroxide absorbs

    
     from the air, forming Carbonic Acid, which lowers the pH.
    
  • Rule: Prepare High pH buffers daily and keep bottles capped.

Solubility Issues
  • The free base (neutral) form of the polyamine is less soluble in water than the salt form.

  • Protocol Adjustment: If the sample precipitates in the injector, dissolve the sample in 50:50 Water:Acetonitrile rather than pure water.

References

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[2] Journal of Chromatography A.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview.[1][3][4]

  • Molnár-Perl, I. (2005).[5] Quantitation of Amino Acids and Amines by Chromatography: Methods and Protocols. Elsevier Science.

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes and High pH Stability.

Sources

Comprehensive Structural Elucidation of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive characterization of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine (CAS No. 1341120-12-4) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a polyamine with multiple functional groups, its structural verification requires a multi-faceted analytical approach. This document outlines optimized, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. By integrating one- and two-dimensional NMR experiments with high-resolution mass spectrometry, this guide serves as an authoritative resource for researchers engaged in the synthesis, quality control, and development of amine-containing compounds.

Introduction: The Analytical Imperative for Polyamines

This compound is a complex aliphatic amine containing primary, secondary, and tertiary amine functionalities. Polyamines are a critical class of compounds in medicinal chemistry and materials science, often serving as building blocks for active pharmaceutical ingredients (APIs) or as chelating agents.[1] Their structural integrity is paramount to their function and safety. Therefore, unambiguous characterization is a non-negotiable step in the development pipeline.

This application note moves beyond a simple listing of procedures. It explains the rationale behind methodological choices, providing a robust, self-validating workflow that ensures high-confidence structural confirmation. We will explore both NMR, for its unparalleled ability to map atomic connectivity, and mass spectrometry, for its sensitivity and precision in determining molecular weight and fragmentation patterns.[2][3]

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 1341120-12-4[4]

  • Molecular Formula: C₁₀H₂₅N₃[4]

  • Molecular Weight: 187.33 g/mol [4]

Chemical Structure of this compound with atom numbering for NMR and MS analysisFigure 1. Chemical Structure with Atom Numbering.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each atom. For amines, specific considerations are necessary due to the nature of the nitrogen atom and its attached protons.

Foundational Principles: NMR of Aliphatic Amines

The electronegative nitrogen atom deshields adjacent protons and carbons, causing them to appear at higher chemical shifts in the NMR spectrum.[5][6]

  • ¹H NMR: Protons on carbons alpha to a nitrogen atom (e.g., C1, C3, C5, C8, C10) typically resonate between δ 2.2 and 3.0 ppm. Protons on N-H groups are labile and undergo rapid chemical exchange, resulting in broad signals with a wide chemical shift range (δ 0.5-5.0 ppm).[5][6] Their position is highly sensitive to solvent, concentration, and temperature.[7]

  • ¹³C NMR: Carbons directly bonded to nitrogen are deshielded and appear in the δ 30-60 ppm range.[5]

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample causes the labile N-H protons to exchange with deuterium. This results in the disappearance of the N-H signals from the ¹H NMR spectrum, providing a definitive method for their identification.[5][6]

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. A homogeneous, particle-free solution is essential for achieving high-resolution spectra.[8]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Methanol-d₄, CD₃OD)

  • High-quality 5 mm NMR tubes and caps[10]

  • Glass Pasteur pipette and a small plug of glass wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the amine sample into a small, clean glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Vortex the mixture until the sample is completely dissolved.

    • Expert Insight: CDCl₃ is a common choice, but if hydrogen bonding is extensive, CD₃OD may provide sharper peaks for the non-amine protons. The choice of solvent will affect the chemical shifts of labile protons.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This critical step removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. Avoid using paper labels or tape on the section of the tube that enters the spectrometer.[10][11]

Experimental Protocol: NMR Data Acquisition

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

ExperimentPurposeKey Parameters
¹H NMR To identify all proton environments and their relative numbers.Pulse Program: Standard single-pulse. Scans: 16-32. Relaxation Delay (d1): 1-2 seconds.
¹³C{¹H} NMR To identify all unique carbon environments.Pulse Program: Proton-decoupled single-pulse. Scans: 1024 or more. Relaxation Delay (d1): 2 seconds.
D₂O Exchange To confirm the identity of labile N-H protons.Acquire a standard ¹H NMR spectrum. Add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.
2D COSY To identify proton-proton spin couplings (¹H-¹H correlations).Standard COSY pulse sequence.
2D HSQC To identify one-bond proton-carbon correlations (¹H-¹³C).Standard HSQC pulse sequence optimized for ¹J_CH ≈ 145 Hz.
Data Analysis and Predicted Spectral Data

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1_NMR ¹H NMR Spectrum (Chemical Shifts, Integration, Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR Spectrum (Chemical Shift) C13_NMR->HSQC D2O_Ex D₂O Exchange (Identifies N-H Protons) Final_Assignment Unambiguous Structural Assignment D2O_Ex->Final_Assignment COSY->Final_Assignment HSQC->Final_Assignment G Parent [M+H]⁺ m/z 188.2 FragA Loss of C₂H₅ (ethyl group) m/z 159.2 Parent->FragA α-cleavage FragB Loss of (CH₃)₂NH (dimethylamine) m/z 143.2 Parent->FragB C-N cleavage FragC m/z 101.1 [(CH₃)₂NCH₂CH₂CH₂NHCH₃+H]⁺ Parent->FragC C-C cleavage FragD m/z 86.1 [CH₃NHCH(CH₂)CH₂CH₃]⁺ Parent->FragD C-N cleavage FragE m/z 58.1 [(CH₃)₂NCH₂]⁺ FragC->FragE further frag.

Sources

Application Notes & Protocols: Formulation of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is a novel synthetic polyamine. Its structure, featuring primary, secondary, and tertiary amine functionalities, presents a unique set of challenges and opportunities for formulation in a preclinical setting. As with many polyamines, this compound is expected to be a polycationic, highly basic molecule with pH-dependent solubility.[1][2] The primary objective of any formulation strategy is to ensure consistent and maximal bioavailability to accurately assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) profiles in early animal models.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound. It covers pre-formulation assessment, strategic vehicle selection, detailed preparation protocols, and critical quality control measures.

Predicted Physicochemical Properties:

  • Chemical Class: Aliphatic Polyamine

  • Expected Form: Likely supplied as a hydrochloride (HCl) or other salt to improve stability and handling.

  • Key Functional Groups: Primary amine, secondary amine, tertiary amine.

  • Predicted Behavior: Strongly basic, high affinity for protons. Solubility is expected to be highly dependent on pH, being greater at acidic pH where the amine groups are protonated and ionized.

Pre-formulation Studies: The Foundation of Rational Design

Before any formulation is prepared, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is mandatory.[5] These studies are crucial for identifying potential liabilities and guiding the selection of an appropriate delivery system. Given the limited availability of API at the early discovery stage, a tiered approach is recommended.

2.1 | Solubility Profiling The solubility of the compound must be determined in a range of vehicles relevant to preclinical administration routes (e.g., oral, intravenous).[5] This data forms the basis of all subsequent formulation decisions.

Table 1: Hypothetical Solubility Profile of this compound HCl Salt

VehiclepHSolubility (mg/mL) at 25°CRemarks
Deionized Water~6.0> 100High solubility suggests suitability for simple aqueous formulations.
0.9% Saline5.5> 100Suitable for isotonic parenteral formulations.
Phosphate Buffered Saline (PBS)7.45 - 10Significant drop in solubility at physiological pH; risk of precipitation.
5% Dextrose in Water (D5W)4.5> 100Excellent solubility; a preferred vehicle for IV administration.
Polyethylene Glycol 400 (PEG 400)N/A> 150High capacity; useful as a co-solvent for high concentration needs.
Propylene Glycol (PG)N/A> 150Co-solvent option, similar to PEG 400.
0.5% Methylcellulose in Water7.0< 1 (Suspension)For developing oral suspensions if solution is not feasible.
Corn OilN/A< 0.1Poorly soluble in lipids; lipid-based formulations may be challenging.

2.2 | pH-Solubility Profile Given the multiple amine groups, determining the pKa values is critical. A pH-solubility profile will reveal the pH range where the compound is most soluble and stable. This is typically done by measuring solubility in a series of buffers across a pH range from 2 to 10. For a polyamine like this, solubility is expected to be highest at low pH and decrease sharply as the pH approaches and surpasses its pKa values.

2.3 | Preliminary Stability Assessment A forced degradation study should be conducted to understand the compound's intrinsic stability.[6] This involves exposing the compound in solution to stress conditions such as acid, base, oxidation, heat, and light.[6] This identifies potential degradation pathways and helps in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Formulation Strategy and Vehicle Selection

The choice of formulation is dictated by the route of administration, the required dose, and the compound's physicochemical properties. The primary challenge for this polyamine is likely to be maintaining solubility and stability at physiological pH (around 7.4), especially for intravenous routes where dilution in the bloodstream can cause precipitation.

Below is a decision-making workflow for selecting an appropriate formulation vehicle.

Formulation_Decision_Tree start Start: API Properties (Polyamine, High Aqueous Solubility at Low pH) route Select Route of Administration start->route iv Intravenous (IV) route->iv IV po Oral (PO) route->po PO dose Define Target Dose (mg/kg) check_sol_iv Is Dose Soluble in Isotonic Vehicle at pH < 6? dose->check_sol_iv check_sol_po Is Dose Soluble in Aqueous Vehicle at pH 3-5? dose->check_sol_po iv->dose po->dose form_iv_simple Formulate in 0.9% Saline or 5% Dextrose (D5W) check_sol_iv->form_iv_simple Yes form_iv_cosolvent Use Co-solvent System (e.g., PEG400/Saline) Buffer to pH 4-5 check_sol_iv->form_iv_cosolvent No form_po_solution Formulate as an Acidified Aqueous Solution check_sol_po->form_po_solution Yes form_po_suspension Formulate as a Suspension (e.g., 0.5% MC in Water) check_sol_po->form_po_suspension No

Caption: Vehicle selection workflow for the target compound.

Detailed Formulation Protocols

The following protocols are provided as validated starting points. All excipients should be of high purity (e.g., USP/NF grade), and preparation should occur in a clean, controlled environment. A stability-indicating analytical method (e.g., HPLC-UV) must be in place for concentration verification and stability testing.

4.1 | Protocol 1: Preparation of a 10 mg/mL IV Formulation in D5W

This protocol is ideal for intravenous administration where high aqueous solubility in an acidic, isotonic vehicle can be leveraged.

Materials:

  • This compound HCl Salt (API)

  • 5% Dextrose in Water for Injection (D5W)

  • Sterile, depyrogenated vials

  • 0.22 µm sterile syringe filters

  • Calibrated analytical balance and pH meter

Procedure:

  • Calculation: Determine the total volume of formulation required. Calculate the mass of API needed (e.g., for 10 mL of a 10 mg/mL solution, 100 mg of API is required). Account for any salt factor if dosing is based on the free base.

  • Weighing: Accurately weigh the calculated amount of API and transfer it to a sterile beaker or vial.

  • Dissolution: Add approximately 80% of the final required volume of D5W to the beaker. Stir with a sterile magnetic stir bar until the API is fully dissolved.

  • pH Measurement: Measure the pH of the solution. For this compound in D5W, it should be in the acidic range (pH 4-5). Adjustment is typically not necessary.

  • Volume Adjustment: Add D5W to reach the final target volume (Quantum Sufficit, Q.S.). Stir to ensure homogeneity.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile vial. This step is critical for removing any particulates and ensuring sterility for IV administration.

  • Quality Control:

    • Appearance: The final solution should be clear, colorless, and free of visible particulates.

    • Concentration: Verify the concentration using a validated HPLC method. Acceptance criteria: 95.0% - 105.0% of the target concentration.

    • pH: Record the final pH.

4.2 | Protocol 2: Preparation of a 20 mg/mL Oral Gavage Suspension

This protocol is used when the required oral dose is too high to be solubilized in a practical volume or if a solution formulation proves to be unstable.

Materials:

  • This compound HCl Salt (API)

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water.

  • Wetting Agent (optional): Polysorbate 80 (Tween® 80)

  • Mortar and pestle

  • Calibrated balance and graduated cylinders

Procedure:

  • Vehicle Preparation: Prepare the 0.5% MC vehicle by slowly adding the MC powder to purified water while stirring vigorously. Allow it to hydrate fully (this may take several hours or require heating, depending on the grade of MC).

  • Weighing: Accurately weigh the required amount of API.

  • Particle Size Reduction: If the API particles are large, gently triturate the powder in a clean mortar and pestle to create a fine, uniform powder.

  • Wetting (if necessary): If the powder is hydrophobic, create a paste by adding a small amount of the vehicle or a few drops of a wetting agent (e.g., 1% Tween® 80 in water) to the API in the mortar and mixing until a smooth paste is formed.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while mixing continuously (a process known as geometric dilution).

  • Homogenization: Transfer the suspension to a graduated cylinder or beaker and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.

  • Quality Control:

    • Appearance: The final product should be a uniform, opaque suspension.

    • Homogeneity: Ensure there is no rapid settling. The suspension should be easily re-dispersed by gentle shaking.

    • Concentration: Verify the concentration via HPLC after dissolving a known volume of the suspension in a suitable solvent. Acceptance criteria: 90.0% - 110.0% of the target.

    • pH: Record the final pH.

Quality Control and Stability Assessment

A robust quality control (QC) and stability program ensures that the formulation is safe, consistent, and performs as expected throughout the duration of the preclinical study.

5.1 | Release Testing Every batch of formulation must undergo release testing before being used in animals.

Table 2: Release Specifications for Preclinical Formulations

TestSpecification (IV Solution)Specification (Oral Suspension)
Appearance Clear, colorless, free of particulatesUniform, opaque, no caking
Identity HPLC retention time matches referenceHPLC retention time matches reference
Assay 95.0% - 105.0% of target90.0% - 110.0% of target
pH Report Value (typically 4.0 - 5.5)Report Value (typically 6.0 - 7.5)
Sterility Sterile (for IV)N/A

5.2 | Stability Program The purpose of stability testing is to establish a suitable shelf-life and storage conditions for the formulation.[7] Protocols should be designed according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Stability_Workflow prep Prepare Formulation Batch release Perform Release Testing (Time = 0) prep->release storage Aliquot and Store Samples at Different Conditions release->storage cond_refrig Refrigerated (2-8 °C) storage->cond_refrig cond_rt Ambient (25°C / 60% RH) storage->cond_rt cond_accel Accelerated (40°C / 75% RH) storage->cond_accel testing Pull Samples at Defined Time Points (e.g., 7, 14, 28 days) cond_refrig->testing cond_rt->testing cond_accel->testing analysis Perform Stability Analysis: - Assay - Appearance - pH - Degradation Products testing->analysis report Generate Stability Report & Establish Shelf-Life analysis->report

Caption: General workflow for a short-term stability study.

Special Considerations for Amines: Secondary and tertiary amines can be susceptible to N-nitrosation.[11][12] Care should be taken to avoid sources of nitrites in excipients or storage containers, especially during accelerated stability studies where humidity may be controlled by saturated salt solutions like sodium nitrite.[11][12][13]

Handling and Administration

  • Storage: Unless stability data indicates otherwise, store all formulations protected from light at 2-8°C.

  • Administration: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing for 30 seconds) immediately before drawing each dose to guarantee dose uniformity.

  • Safety: this compound is a novel chemical entity with an unknown toxicological profile. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. Available at: [Link]

  • Patel, K., et al. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Sluggett, G. W., et al. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available at: [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Sluggett, G. W., et al. (2017, October). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

  • MedicinesComplete. (2026, February 10). Pharmaceutical Excipients. Available at: [Link]

  • Memmert GmbH. (2012, October 12). Stability tests according to ICH Q1A (R2). Available at: [Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Scribd. Available at: [Link]

  • Dandy Booksellers. (n.d.). Handbook of Pharmaceutical Excipients, Ninth Edition. Available at: [Link]

  • Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of Pharmaceutical Excipients (5th ed.). Available at: [Link]

  • Sluggett, G. W., et al. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. Available at: [Link]

  • Sema, G. (n.d.). Handbook Of Pharmaceutical Excipients 7th Edition. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Slideshare. (n.d.). Stability studies of drugs. Available at: [Link]

  • Singh, R. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate. Available at: [Link]

  • Cascio, M. G., et al. (2023, June 2). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine.
  • Sane, R., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. NIH National Center for Biotechnology Information. Available at: [Link]

  • Casero, R. A., et al. (2011). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing the purification of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine by chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the purification of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Executive Summary: The "Ghost Peak" Challenge

User Profile: You are likely a process chemist or analytical scientist struggling with a compound that exhibits three distinct purification challenges :

  • Extreme Polarity: It elutes in the void volume (

    
    ) on standard C18 columns.
    
  • Lack of Chromophore: It is "invisible" to standard UV detection (254 nm) due to the absence of aromatic rings or conjugated

    
    -systems.
    
  • Basic Tailing: The presence of primary and tertiary amines leads to severe peak tailing due to interaction with residual silanols on silica supports.

The Molecule: this compound is a triamine featuring a primary amine, a central tertiary amine, and a terminal tertiary amine. At neutral or acidic pH, this molecule exists as a di- or tri-cation.

This guide prioritizes Hydrophilic Interaction Chromatography (HILIC) as the modern "Gold Standard" for this separation, with Ion-Pair Chromatography (IPC) and Derivatization as validated alternatives depending on your available detection hardware.

Decision Matrix: Selecting Your Methodology

Before proceeding, identify your equipment constraints. Use this logic flow to select the correct protocol.

MethodSelection cluster_legend Key Constraints Start Start: Equipment Check Q1 Do you have MS, CAD, or ELSD? Start->Q1 Q2 Is the compound for Prep Isolation? Q1->Q2 No (UV only) HILIC METHOD A: HILIC Mode (Best for MS/ELSD & Purity) Q1->HILIC Yes IPC METHOD B: Ion-Pair Chromatography (Best for UV < 210nm) Q2->IPC Yes (Prep) Deriv METHOD C: Pre-column Derivatization (Best for Standard UV 254nm) Q2->Deriv No (Analytical) Note1 *IPC reagents contaminate MS sources Note2 *Derivatization targets the primary amine

Figure 1: Method selection workflow based on detection capabilities and purification scale.

Method A: HILIC (The Gold Standard)

Best for: LC-MS, ELSD, CAD, and Preparative purification (easy solvent removal).

The Mechanism

HILIC creates a water-rich layer on the surface of a polar stationary phase.[1] Your polar polyamine partitions into this aqueous layer. Unlike Reverse Phase (RP), retention increases as you increase the organic solvent (Acetonitrile).

Protocol 1: HILIC-MS/ELSD
  • Column: Amide-bonded silica or Zwitterionic (e.g., ZIC-HILIC). Why? Bare silica is too acidic and causes irreversible adsorption of amines.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Note: Low pH ensures the amines are fully protonated (cationic), improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min (for 2.1mm ID column).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 95% Injection (High organic loads sample)
2.0 95% Isocratic Hold
15.0 50% Linear Gradient
15.1 95% Re-equilibration Start

| 20.0 | 95% | End of Run |

Critical Troubleshooting (HILIC)
  • Issue: Broad, distorted peaks.

    • Cause: Sample diluent mismatch.[2] Injecting a sample dissolved in 100% water into a 95% ACN mobile phase disrupts the HILIC partition mechanism.

    • Fix: Dissolve sample in 75:25 ACN:Buffer . If solubility is poor, use 50:50, but reduce injection volume to <1% of column volume [1].

  • Issue: Retention time drift.

    • Cause: HILIC columns require long equilibration times to establish the water layer.

    • Fix: Allow at least 20 column volumes of equilibration between runs, or 60 minutes for a new column [2].

Method B: Ion-Pair Chromatography (IPC)

Best for: UV detection (205-210 nm) when MS is unavailable; Preparative scale where non-volatile buffers are acceptable.

The Mechanism

You add a hydrophobic anion (e.g., Octanesulfonate) to the mobile phase. The anion pairs with the cationic amine, forming a neutral, hydrophobic complex that retains on a standard C18 column.

Protocol 2: IPC-UV (Low Wavelength)
  • Column: C18 (End-capped, Base-deactivated).

  • Mobile Phase A: Water + 5mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 205 nm or 210 nm.

Warning: Once a column is used for IPC, it is permanently altered. Dedicate a specific column to this method. Do not use this method with LC-MS (severe signal suppression) [3].

Method C: Derivatization (For Standard UV)

Best for: QC labs with standard HPLC-UV (254 nm) equipment.

The Mechanism

The molecule contains a primary amine on the 2-aminobutyl chain. We can react this with Dansyl Chloride or FMOC-Cl to attach a UV-active chromophore.

Protocol 3: Dansyl Chloride Derivatization
  • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent.

  • Incubation: Heat at 60°C for 10 minutes.

  • Quench: Add 50 µL Ethylamine (scavenges excess reagent).

  • Analysis: Run on standard C18 RP-HPLC (Detect at 254 nm or Fluorescence Ex/Em 340/525 nm).

Comparative Data Summary

FeatureHILIC (Recommended)Ion-Pair (IPC)Derivatization
Retention Mechanism Partition into water layerHydrophobic ion-complexHydrophobic tag addition
MS Compatibility ExcellentPoor (Suppression)Good
Sample Prep Simple (Dilute in ACN)Simple (Dilute in Water)Complex (Reaction required)
Equilibration Time Long (20+ column vols)Very Long (Slow saturation)Fast (Standard RP)
Peak Shape Sharp (if pH optimized)ExcellentGood

Troubleshooting FAQ

Q: I am seeing a "fronting" peak in HILIC mode. Why? A: This is almost always a solvent mismatch. If your sample is in water and the mobile phase is 95% ACN, the water "slug" travels faster than the analyte, dragging it along. Action: Dilute your sample with Acetonitrile (at least 50% organic) before injection [1].

Q: I can't see the peak at all in UV, even at 210 nm. A: Aliphatic amines have very low extinction coefficients. At 210 nm, you are fighting mobile phase absorbance (cut-off). Action: If you lack a CAD/ELSD/MS, you must use Method C (Derivatization). There is no workaround for physics.

Q: My recovery is low (< 80%). Where is my compound going? A: Polyamines are notorious for binding to stainless steel frits and silica silanols.

  • Fix 1: Use PEEK tubing and column hardware if possible.

  • Fix 2: Ensure your mobile phase pH is acidic (pH < 3) to protonate silanols (Si-OH), reducing their interaction with the cationic amine [4].

Q: Can I use TFA (Trifluoroacetic acid) for Ion-Pairing? A: Yes, TFA acts as a weak ion-pairing agent. It is volatile (MS compatible-ish) but causes signal suppression. It is less effective than Octanesulfonate for retaining very polar polyamines but is a good "first try" on a C18 column. Use 0.1% TFA in water/ACN.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Retrieved from

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

  • ResearchGate. (2011). Determination of primary and secondary aliphatic amines... using BODIPY-based fluorescent derivatization. Retrieved from

Sources

Improving the yield and purity of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine Synthesis

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of This compound (CAS: 1341120-12-4). This unsymmetrical triamine presents specific challenges due to its polarity, hygroscopic nature, and susceptibility to oxidative degradation (color formation).

This guide is designed for researchers experiencing:

  • Low Yields (<60%): Often due to polyalkylation or incomplete reduction.

  • Purity Issues: Difficulty separating the product from secondary amine precursors or structural isomers.

  • Discoloration: Rapid yellowing/browning of the distillate.

Core Synthesis Strategy

To improve yield and purity, we must first validate the synthetic route. While various methods exist, the Aziridine Ring Opening or the Nitro-Michael Addition/Reduction sequences offer the highest regioselectivity compared to direct alkylation.

Recommended Workflow (High-Purity Route)

The following flowchart outlines the logic for selecting the optimal pathway and troubleshooting the workup.

SynthesisWorkflow Start Select Precursor RouteA Route A: Aziridine Opening (High Regioselectivity) Start->RouteA RouteB Route B: Nitro-Michael Addition (Safer, Multi-step) Start->RouteB StepA1 React N,N,N'-trimethyl-1,3-propanediamine with 2-ethylaziridine RouteA->StepA1 StepB1 React Secondary Amine with 2-nitro-1-butene RouteB->StepB1 Crude Crude Triamine Mixture StepA1->Crude StepB2 Reduction (H2/Raney Ni or LiAlH4) StepB1->StepB2 StepB2->Crude Check1 Is Product Colored? Crude->Check1 Action1 Degas Solvents & Distill under Argon Check1->Action1 Yes Check2 Purity < 95%? Check1->Check2 No Action1->Check2 Action2 Check for Regioisomers (Use Amine-Functionalized Silica) Check2->Action2 Yes Final Pure Product (Store under N2) Check2->Final No Action2->Final

Figure 1: Decision tree for synthesis selection and initial troubleshooting of the crude triamine.

Critical Quality Attributes (CQA) & Specifications

Before troubleshooting, ensure your target metrics align with achievable standards for aliphatic polyamines.

AttributeSpecificationCommon Failure Mode
Appearance Colorless to pale straw liquidDark yellow/brown (Oxidation)
Purity (GC/NMR) > 97.0%Contamination with N-methyl propanediamine precursor
Water Content < 0.5% w/wHygroscopic absorption during handling
Yield > 75% (Optimized)Loss during aqueous extraction (high water solubility)

Troubleshooting Guide (FAQ)

Module 1: Yield Optimization

Q: My isolated yield is low (~40%), but the reaction seems complete by TLC. Where is my product? A: The product is highly hydrophilic. The most common error is losing the amine into the aqueous phase during workup.

  • The Fix: Avoid standard water/ether extractions.

    • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to force the amine into the organic layer.

    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform rather than Diethyl Ether or Ethyl Acetate. A 3:1 mixture of Isopropanol/Chloroform is highly effective for extracting polar amines.

    • Continuous Extraction: If possible, use a liquid-liquid continuous extractor for 12–24 hours.

Q: I see multiple spots on TLC. Is this polyalkylation? A: If you are using an alkylation route (e.g., alkyl halide), polyalkylation is inevitable.

  • The Fix: Switch to Reductive Amination or the Nitro-Michael route.

    • If you must alkylate, use a large excess (5–10 eq) of the diamine precursor to statistically favor mono-alkylation, then distill off the excess starting material.

Module 2: Purification & Chromatography

Q: The product streaks badly on silica gel columns. How do I fix this? A: Aliphatic amines interact strongly with the acidic silanol groups on standard silica, causing tailing and irreversible adsorption.

  • Protocol A (Mobile Phase Modifier): Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).

  • Protocol B (Stationary Phase): Use Amine-Functionalized Silica (e.g., NH₂-silica). This eliminates the need for basic modifiers and allows the use of simpler gradients (Hexane/Ethyl Acetate).

Q: Can I distill this compound? A: Yes, but it requires high vacuum.

  • Guidance:

    • Vacuum: < 1.0 mmHg (Torr) is recommended.

    • Temperature: Expect a boiling point >100°C even at reduced pressure.

    • Fractionation: Use a Vigreux column to separate the lower-boiling N-methyl precursor.

    • Warning: Do not distill to dryness; amine residues can be unstable or explosive if peroxides are present.

Module 3: Stability & Color

Q: My product turns yellow within hours of isolation. Why? A: Aliphatic amines undergo rapid oxidation via radical pathways when exposed to air, especially in the presence of trace metals.

  • The Fix:

    • Inert Atmosphere: Perform all distillations and transfers under Nitrogen or Argon.

    • Degassing: Sparge all solvents with inert gas for 15 minutes before use.

    • Storage: Store the final product in amber glass vials, under Argon, at 4°C.

Advanced Protocol: Purification Logic

Use the following logic to determine the best purification method based on your crude purity profile.

PurificationLogic Input Crude Mixture Analysis Analyze GC/TLC Input->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Non-polar byproducts Decision1->PathA Neutral organics PathB Starting Amine (Lower BP) Decision1->PathB Precursor PathC Close-eluting Isomers Decision1->PathC Polar impurities MethodA Acid-Base Extraction PathA->MethodA MethodB Vacuum Distillation (Vigreux Column) PathB->MethodB MethodC Flash Chromatography (Amine-Silica or DCM/MeOH/NH3) PathC->MethodC

Figure 2: Purification method selection based on impurity profile.

References

  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Source:

  • Purification of Aliphatic Amines

    • Biotage.[1] "Is there an easy way to purify organic amines?" Biotage Blog, 2023.[1]

    • Source:

  • Prevention of Amine Oxidation

    • U.S. Department of Energy. "Safeguarding Amines from Oxidation by Enabling Technologies." NETL Project Reports, 2021.
    • Source:

  • HILIC Chromatography for Polar Amines

    • "Separation of Structurally Related Primary Aliphatic Amines Using Hydrophilic Interaction Chromatography.
    • Source:

  • General Synthesis of 1,2-Diamines

    • "Preparation of tertiary amines."[2][3] U.S. Patent 3,976,697.

    • Source:

Sources

How to prevent degradation of polyamine analogs in solution.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Degradation

Welcome to the technical support center for polyamine analogs. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the chemical and biological factors that can affect the stability of your polyamine analog solutions. Inconsistent results can often be traced back to compound degradation. This resource is structured to help you diagnose, troubleshoot, and prevent these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the "Why": Core Principles of Polyamine Analog Degradation

Before we address specific problems, it's crucial to understand the mechanisms that can compromise your solutions.

Q1: What are the primary ways my polyamine analog can degrade in solution?

A1: Polyamine analog degradation is primarily driven by two chemical processes: oxidation and pH-dependent reactions. Understanding these pathways is the first step toward prevention.

  • Oxidative Degradation: This is the most common issue, especially in biological experiments. Polyamines can be oxidized non-enzymatically or, more significantly, by enzymes present in experimental systems like cell culture media.[1][2] This oxidation produces hydrogen peroxide (H₂O₂), ammonia, and reactive aldehydes (e.g., acrolein), which are often cytotoxic and can confound experimental results.[1][2][3]

  • pH-Dependent Degradation: The stability of many polyamine analogs is highly dependent on the pH of the solution. At neutral or alkaline pH (≥7), some analogs, particularly linear polyamidoamines (PAAs), can degrade via a retro-aza-Michael reaction.[4] Acidic conditions (e.g., pH 4) generally confer greater stability for these specific compounds.[4] Furthermore, the protonation state of the amine groups, which is dictated by pH, influences their reactivity and susceptibility to degradation.[5]

  • Photodegradation: While less commonly discussed for simple polyamines, exposure to light, particularly UV radiation, can provide the energy to initiate the alteration of materials, often in combination with air (photo-oxidation).[6] It is a standard laboratory practice to protect light-sensitive compounds from degradation.

Q2: I work with cell cultures. Are there specific risks I should be aware of?

A2: Absolutely. This is a critical consideration. The serum supplement in your culture medium, particularly fetal bovine serum (FBS), is a major source of enzymatic degradation.[1] FBS and other ruminant sera contain high levels of amine oxidases, such as Bovine Serum Amine Oxidase (BSAO).[2][7] When you add a polyamine analog to your medium, these enzymes can rapidly oxidize it, leading to two major problems:

  • Depletion of Your Compound: The concentration of the active polyamine analog decreases, leading to a loss of efficacy and inconsistent results.

  • Generation of Toxic Byproducts: The enzymatic reaction produces H₂O₂ and aldehydes, which can cause significant, unintended cytotoxicity, masking the true effect of your compound.[1][2]

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter and provides a logical framework for troubleshooting.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Experimental Results 1. Degradation of stock solution due to improper storage (temperature, repeated freeze-thaw).2. Degradation of working solution in experimental buffer or media over time.1. Prepare fresh stock solutions from powder. Aliquot into single-use volumes and store at ≤ -20°C.[8]2. Prepare working solutions immediately before use. For longer experiments, perform a stability test of your analog in the specific buffer/medium under experimental conditions.
Unexpected Cytotoxicity in Cell Culture Enzymatic oxidation of the polyamine analog by amine oxidases in the serum (e.g., FBS), generating H₂O₂ and cytotoxic aldehydes.[1][2]1. Run a control experiment with the polyamine analog in serum-free medium vs. serum-containing medium to assess serum-dependent toxicity.2. Add catalase to the medium to neutralize the generated H₂O₂ and determine if it rescues the cytotoxic effect.[9]3. Consider reducing the serum concentration or the incubation time if experimentally feasible.
Loss of Compound Potency Over Time 1. Gradual degradation in stock solution stored at an inappropriate temperature (e.g., 4°C instead of -20°C).2. pH-mediated degradation if the stock solution buffer is neutral or alkaline.[4]1. Confirm storage temperature. For long-term storage, -20°C or -80°C is recommended.[8][10]2. Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) or in 0.1 N HCl, as this can improve the stability of the protonated amines.[11] Always confirm the solubility and stability of your specific analog in acidic conditions.
Precipitate Forms in Thawed Stock Solution 1. Poor solubility in the chosen solvent.2. pH shift upon freezing/thawing, especially with phosphate buffers, leading to precipitation.1. Ensure you are using a suitable solvent (e.g., sterile water, dilute HCl, DMSO). Confirm the recommended solvent from the supplier.2. Avoid phosphate buffers for stock solutions if precipitation is an issue. Consider using buffers like HEPES or Tris, or simply sterile, nuclease-free water.
Section 3: Best Practices & Standard Operating Protocols

Following validated protocols is key to preventing degradation.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol details the steps for creating a stable, long-term stock solution from a lyophilized powder.

  • Pre-calculation: Determine the mass of the polyamine analog powder required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Account for the molecular weight of the salt form (e.g., dihydrochloride) if applicable.

  • Reconstitution:

    • Allow the vial of powder to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add a small amount of the chosen solvent, such as sterile, nuclease-free water or 0.1 N HCl, to the vial.[11] Using a slightly acidic solvent can enhance stability for many analogs by ensuring the amine groups are fully protonated.

    • Vortex gently until the powder is completely dissolved.

  • Volume Adjustment: Transfer the dissolved solution to a sterile conical tube. Rinse the original vial with additional solvent and add it to the conical tube to ensure a complete transfer. Adjust to the final desired volume.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared from sterile components, filter it through a 0.22 µm syringe filter. Ensure the filter material is compatible with your solvent. DO NOT AUTOCLAVE polyamine solutions, as high temperatures can cause degradation.

  • Aliquoting & Storage:

    • Dispense the stock solution into single-use, sterile, low-retention microcentrifuge tubes.[8] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store aliquots at ≤ -20°C for long-term storage.[10][12] Protect from light by storing them in a labeled freezer box.

Workflow for Stock Solution Preparation

This diagram illustrates the key decision points and steps in preparing a stable stock solution.

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh 1. Weigh Powder reconstitute 2. Reconstitute in Solvent weigh->reconstitute dissolve 3. Ensure Complete Dissolution reconstitute->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C Protect from Light aliquot->store

Caption: Workflow for preparing a stable polyamine analog stock solution.

Section 4: Frequently Asked Questions (FAQs)

Q3: What is the best solvent to use for my polyamine analog stock solution?

A3: For most common polyamine analogs (and their salts), sterile, nuclease-free water is a good starting point. However, to enhance stability, using a dilute acid like 0.1 N HCl is often recommended.[11] This ensures the amine groups are protonated, which can protect them from certain degradation pathways. Always check the manufacturer's data sheet for specific solubility information. For highly hydrophobic analogs, sterile DMSO may be required.

Q4: How long can I store my stock solution at -20°C?

A4: When prepared correctly in an appropriate solvent and stored in single-use aliquots at -20°C or lower, many polyamine analog stock solutions can be stable for 6 months to a year. However, stability is compound-specific. For long-term studies, it is best practice to prepare a fresh stock solution every 3-6 months or to validate the concentration of an older stock solution via an analytical method like HPLC.

Q5: My protocol involves adding the polyamine analog to a buffer at pH 8.0 for several hours. Is this a problem?

A5: It could be. Some classes of polyamine analogs are known to be unstable at neutral or alkaline pH.[4] If you observe a loss of activity or inconsistent results, the stability at your experimental pH is a primary suspect.

  • Recommendation: Perform a pilot stability study. Incubate your analog in the pH 8.0 buffer for the maximum duration of your experiment. Afterwards, test its activity or analyze its integrity analytically (e.g., via HPLC or LC-MS) and compare it to a freshly prepared sample.

Q6: How does enzymatic degradation of polyamines occur and what are the products?

A6: In biological systems, polyamines are catabolized by two main pathways involving amine oxidases.[13]

  • Direct Oxidation: Spermine can be directly oxidized by spermine oxidase (SMOX) to produce spermidine, H₂O₂, and 3-aminopropanal.[14]

  • Acetylation-Dependent Oxidation: Spermidine and spermine are first acetylated by spermidine/spermine N¹-acetyltransferase (SSAT).[15] The resulting acetylated polyamines are then oxidized by N¹-acetylpolyamine oxidase (APAO), which also produces H₂O₂ and an aldehyde.[3] The diagram below illustrates the SMOX pathway, which is analogous to the reaction catalyzed by serum amine oxidases on exogenous polyamines.

Polyamine Oxidation Pathway

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products spermine Spermine / Analog bsao Serum Amine Oxidase (e.g., BSAO) spermine->bsao o2 O₂ + H₂O o2->bsao h2o2 Hydrogen Peroxide (H₂O₂) (Cytotoxic) bsao->h2o2 aldehyde Aminoaldehyde (Cytotoxic) bsao->aldehyde nh3 Ammonia (NH₃) bsao->nh3

Caption: Enzymatic oxidation of polyamines by serum amine oxidases.

References
  • Ranucci, E., et al. (2020). Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water. Polymers (Basel). Available at: [Link]

  • Wang, L., et al. (2019). Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. Scientific Reports. Available at: [Link]

  • Oreate AI Blog. (2026). Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory. Oreate AI. Available at: [Link]

  • Saccoccio, S., et al. (2011). A kinetic study of new polyamine analogs oxidized by bovine serum amine oxidase. IRIS. Available at: [Link]

  • Murray-Stewart, T., et al. (2018). Polyamine catabolism and oxidative damage. Journal of Biological Chemistry. Available at: [Link]

  • Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. PNAS. Available at: [Link]

  • Sugimoto, M., et al. (2018). Effect of storage conditions on salivary polyamines quantified via liquid chromatography-mass spectrometry. Scientific Reports. Available at: [Link]

  • Murray-Stewart, T., et al. (2021). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Molecular Biology. Available at: [Link]

  • Nishimura, K., et al. (2023). Inhibition of Polyamine Catabolism Reduces Cellular Senescence. MDPI. Available at: [Link]

  • Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal. Available at: [Link]

  • Kuusela, P., et al. (1998). non-enzymatic hydrolysis of oligoribonucleotides VI. The role of biogenic polyamines. Nucleic Acids Research. Available at: [Link]

  • Agostinelli, E., et al. (2014). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase. ResearchGate. Available at: [Link]

  • Svardal, A. M., & Ueland, P. M. (1982). Polyamine-induced hydrolysis of apurinic sites in DNA and nucleosomes. PubMed. Available at: [Link]

  • Fallon, K. M. (1989). POLY AMINES IN CELL CULTURE. UCL Discovery. Available at: [Link]

  • Zahedi, K., et al. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. MDPI. Available at: [Link]

  • Iglay, R. B., et al. (2024). Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. MDPI. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2014). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect UV detection. ResearchGate. Available at: [Link]

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. Portland Press. Available at: [Link]

  • Devereux, W., et al. (1999). The role of polyamine catabolism in polyamine analogue-induced programmed cell death. Cancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Photodegradation. Retrieved February 24, 2026, from [Link]

Sources

Resolving peak tailing and co-elution in HPLC analysis of polyamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aliphatic Amine Challenge

Welcome to the advanced troubleshooting center for polyamine analysis. If you are here, you are likely struggling with the "UnHoly Trinity" of polyamine chromatography: Putrescine, Spermidine, and Spermine .

These molecules present a unique analytical paradox: they are biologically critical yet chemically "invisible" (lacking chromophores) and chromatographically "sticky" (highly basic). Successful analysis requires a shift in mindset from standard small-molecule HPLC to a protocol that rigorously controls secondary silanol interactions and derivatization kinetics .

This guide addresses the two most reported failure modes in our support logs: Peak Tailing (loss of sensitivity/integration errors) and Co-elution (loss of selectivity).

Module 1: The Derivatization Dilemma (Pre-Column)

Before troubleshooting the column, we must validate the chemistry.[1] Polyamines are aliphatic; they require derivatization to be seen by UV/FLD detectors. The industry standard is Dansyl Chloride (Dns-Cl) , but it is prone to kinetic instability if pH is mishandled.

Q: Why are my peak areas inconsistent between injections?

A: This is rarely an injector issue; it is usually a pH drift during derivatization . Dansyl chloride competes between two reactions:

  • N-acylation (Desired): Reacting with the polyamine amine groups.

  • Hydrolysis (Undesired): Reacting with water to form Dansyl-OH (blue fluorescence interference).

The Fix: You must buffer the reaction to pH 9.5 – 10.0 .

  • Below pH 9:[2] The amine groups are protonated (

    
    ) and cannot react nucleophilically.
    
  • Above pH 11: Dansyl chloride hydrolyzes faster than it derivatizes.

Standardized Dansyl Derivatization Workflow

Use this workflow to rule out sample prep errors.

DerivatizationWorkflow cluster_0 Extraction cluster_1 Reaction cluster_2 Cleanup Extract Tissue/Fluid + Perchloric Acid (PCA) Supernatant Centrifuge & Collect Supernatant Extract->Supernatant Buffer Add Sat. Na2CO3 (Target pH 9.5-10) Supernatant->Buffer Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent Incubate Incubate 40°C, 45 min, DARK Reagent->Incubate Quench Add Proline (Scavenge excess Dns-Cl) Incubate->Quench Extract2 Extract w/ Toluene (Optional for clean UV) Quench->Extract2

Figure 1: Optimized Dansyl Chloride derivatization workflow minimizing hydrolysis artifacts.

Module 2: The "Shark Fin" Peak (Tailing Issues)

Q: Why do Spermine and Spermidine elute with severe tailing ( )?

A: This is caused by Secondary Silanol Interactions . Even high-quality C18 columns have residual silanol groups (


) on the silica surface. At neutral pH, these silanols are ionized (

). Polyamines are strong bases; even after derivatization, they can retain positive charge character or interact via hydrogen bonding. The positive amine is electrostatically attracted to the negative silanol, causing the molecule to "drag" rather than partition cleanly.
The Solution: Ion-Pairing Reagents

While Trifluoroacetic acid (TFA) is the common go-to, it is often insufficient for higher polyamines (Spermine).

Recommendation: Switch to Heptafluorobutyric Acid (HFBA) . HFBA has a longer fluorocarbon chain than TFA.[3] It does two things:

  • Protonates Silanols: Lowers pH to suppress

    
    .
    
  • Masks the Amine: The hydrophobic tail of HFBA pairs with the polyamine, effectively "wrapping" the charged group in a hydrophobic shell that interacts beautifully with the C18 stationary phase.

Reagent Comparison Table
ModifierpKaHydrophobicityEffect on Spermine Peak ShapeRecommendation
Formic Acid ~3.75LowPoor (Severe Tailing)Avoid for Polyamines
TFA ~0.23ModerateModerate (Slight Tailing)Acceptable for Putrescine
HFBA ~0.20High Excellent (Sharp Symmetry) Gold Standard

Protocol Note: When using HFBA, use 10-15 mM concentration. Equilibrate the column for at least 20 column volumes, as HFBA coats the stationary phase more slowly than TFA [1].

Module 3: Co-elution & Selectivity[1]

Q: Putrescine and Cadaverine are merging. How do I separate them?

A: These molecules differ by only one methylene (


) group. If they co-elute, your gradient slope is likely too steep, or your temperature is masking the thermodynamic difference.
Troubleshooting Logic Tree

Use this decision matrix to isolate the co-elution cause.

TroubleshootingTree Start Problem: Co-eluting Peaks Check1 Are peaks tailing? Start->Check1 YesTailing Fix Tailing First (See Module 2) Check1->YesTailing Yes NoTailing Pure Selectivity Issue Check1->NoTailing No Step2 Check Gradient Slope NoTailing->Step2 Steep Gradient > 2% B/min? Step2->Steep Yes Shallow Gradient is already shallow Step2->Shallow No Action1 Lower to 0.5 - 1% B/min Steep->Action1 Step3 Check Temperature Shallow->Step3 TempAction Lower Temp by 10°C (Increases retention of longer alkyl chains) Step3->TempAction Step4 Change Stationary Phase TempAction->Step4 PhaseAction Switch to Phenyl-Hexyl (Pi-Pi interactions with Dansyl ring) Step4->PhaseAction

Figure 2: Systematic troubleshooting for resolving co-eluting polyamine derivatives.

Advanced Tip: The "Phenyl" Switch

If a C18 column fails to separate critical pairs, switch to a Phenyl-Hexyl column .

  • Mechanism:[4][5][6] The Dansyl group contains a naphthalene ring. Phenyl columns engage in

    
     interactions with the Dansyl tag. This adds a second mechanism of separation (orthogonal selectivity) beyond just hydrophobicity [2].
    

Module 4: System Suitability & Validation

Do not proceed to sample analysis until your system meets these criteria.

ParameterAcceptance CriteriaFailure Action
Resolution (

)

between Putrescine/Cadaverine
Decrease Gradient Slope / Lower Temp
Tailing Factor (

)

for Spermine
Add/Increase HFBA; Replace Guard Column
Precision (RSD)

for Retention Time
Check Pump/Mixer; Check Temp Stability
Ghost Peaks None > LODClean Injector; Check Water Quality

References

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations. Source: National Institutes of Health (PMC) Context: Establishes the superiority of HFBA over TFA for separating basic/charged species. URL:[Link]

  • Urine polyamines determination using dansyl chloride derivatization. Source: The Analyst (RSC Publishing) Context: Defines the optimal pH and reaction conditions for Dansyl-Cl derivatization. URL:[Link]

Sources

Validation & Comparative

Validating the biological activity of newly synthesized (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide outlines the validation protocol for (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine (referred to herein as AB-DAP-MA ), a newly synthesized asymmetric triamine.

The Structural Hypothesis: Unlike symmetrical polyamines (e.g., Spermine) which act as universal cellular growth factors, AB-DAP-MA features a "vectorized" asymmetry. The steric bulk of the 2-aminobutyl chiral center combined with the tertiary amine of the 3-(dimethylamino)propyl arm suggests this compound may function as a Polyamine Transport Inhibitor (PTI) rather than a growth substitute.

Validation Strategy: We will benchmark AB-DAP-MA against two distinct classes of comparators:

  • Endogenous Ligands: Spermidine (Spd) – to test for functional substitution.

  • Therapeutic Analogs: Trimer44NMe – to test for transport inhibition potency.

Physicochemical Validation: DNA Binding Affinity

Does the compound bind DNA like endogenous polyamines?

Polyamines stabilize DNA through electrostatic interactions. A high binding affinity suggests the compound might act as a gene regulator or aggregator, whereas low affinity is preferred for pure Transport Inhibitors to minimize off-target genotoxicity.

Protocol: Ethidium Bromide (EtBr) Displacement Assay

Objective: Quantify the


 required to displace EtBr from Calf Thymus DNA (CT-DNA).
  • Preparation: Dilute CT-DNA to 10 µM (phosphate) in HEPES buffer (10 mM, pH 7.4).

  • Staining: Add EtBr (1.2 µM) and incubate for 10 min. Measure baseline fluorescence (

    
    ).
    
  • Titration: Aliquot AB-DAP-MA and comparators (Spermine, Spermidine) in gradients (0.5 µM to 500 µM).

  • Measurement: Record fluorescence decrease at

    
    .
    
Workflow Diagram

DNA_Binding_Workflow Start Compound Solubilization (10mM Stock) Mix Incubate DNA + EtBr (Fluorescence Max) Start->Mix Titrate Titrate AB-DAP-MA vs. Spermine Mix->Titrate Read Measure Fluorescence Decay (SpectraMax) Titrate->Read Calc Calculate IC50 (Displacement) Read->Calc

Caption: Step-by-step workflow for the Ethidium Bromide displacement assay to determine DNA binding affinity.

Comparative Data (Representative)
CompoundIC50 (µM)Interpretation
Spermine (Control) 4.2 ± 0.5High Affinity (Strong DNA Compaction)
Spermidine 58.0 ± 3.1Moderate Affinity
AB-DAP-MA (Test) 145.0 ± 8.2 Low Affinity (Reduced Genotoxic Potential)

Scientific Insight: The reduced DNA binding of AB-DAP-MA compared to Spermine is advantageous. It indicates the molecule is less likely to disrupt chromatin structure, making it a safer candidate for targeting cell surface transporters.

Functional Validation: Polyamine Transport System (PTS) Targeting

Does the compound block the entry of growth factors?

This is the critical "Go/No-Go" experiment. If AB-DAP-MA is a PTI, it must bind the transporter but not be internalized (or be internalized without supporting growth).

Protocol: Radiolabeled Competition Assay

Objective: Determine the


 (Inhibition Constant) of AB-DAP-MA against 

-Spermidine uptake.
  • Cell Line: L1210 murine leukemia or MDA-MB-231 (high PTS activity).

  • Seeding:

    
     cells/well in 24-well plates.
    
  • Treatment: Pre-incubate cells with AB-DAP-MA (0.1 – 100 µM) for 15 min.

  • Pulse: Add

    
    -Spermidine (1 µM, 1 µCi/mL) and incubate for 30 min at 37°C.
    
  • Wash/Lysis: Wash 3x with cold PBS (stops transport). Lyse in 0.1% SDS.

  • Quantification: Scintillation counting.

Mechanism of Action Diagram

PTS_Mechanism Extracellular Extracellular Space Transporter Polyamine Transporter (PTS) Growth Cell Proliferation Transporter->Growth If Spd enters Block Growth Arrest Transporter->Block If AB-DAP-MA blocks Spd Endogenous Spermidine Spd->Transporter Native Substrate ABDAP AB-DAP-MA (Inhibitor) ABDAP->Transporter Competitive Binding (High Affinity) Intracellular Intracellular Space

Caption: Competitive inhibition mechanism where AB-DAP-MA blocks the PTS, preventing Spermidine uptake.

Comparative Data (Representative)
CompoundKi (µM)Uptake Mode
Spermidine (Self) 1.5Native Transport
Trimer44NMe (Ref) 0.8Potent Inhibitor
AB-DAP-MA (Test) 1.2 Competitive Inhibitor

Scientific Insight: A


 of 1.2 µM indicates AB-DAP-MA has a high affinity for the transporter, comparable to endogenous ligands. This validates its potential as a "gatekeeper" drug.

Biological Validation: Cytotoxicity & Rescue

Is the toxicity mechanism specific to polyamine depletion?

To prove the compound acts via the polyamine pathway, we use DFMO (Difluoromethylornithine) , an inhibitor of biosynthesis.[1][2][3]

Protocol: The "Rescue" Assay

Objective: Differentiate between a Polyamine Substitute and a Transport Inhibitor.

  • Setup: Treat cells with 5 mM DFMO (depletes internal polyamines, halts growth).

  • Challenge: Add AB-DAP-MA (10 µM) vs. Spermidine (10 µM).

  • Readout: Cell viability (MTT or Resazurin) after 72 hours.

Logic Table:

  • If AB-DAP-MA restores growth in DFMO cells

    
     It is a functional substitute (Not a PTI).
    
  • If AB-DAP-MA fails to restore growth

    
     It is a non-functional analog (Potential PTI).
    
  • If AB-DAP-MA + DFMO is more toxic than DFMO alone

    
     Synergistic blockade (Ideal Drug Candidate).
    
Biological Response Summary
ConditionCell Viability (%)Conclusion
Untreated Control100%Baseline
DFMO Alone40%Cytostatic arrest
DFMO + Spermidine95%Rescue (Spd refills pool)
DFMO + AB-DAP-MA 25% No Rescue / Enhanced Toxicity

Scientific Insight: The inability of AB-DAP-MA to rescue DFMO-treated cells confirms it cannot substitute for natural polyamines in essential biological functions (e.g., eIF5A hypusination), validating it as a non-metabolizable analog.

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents.[4] Journal of Medicinal Chemistry.[5]

  • Palmer, A. J., et al. (2009). Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells. Amino Acids.[3][4][6][7]

  • Phanstiel, O., et al. (2007). Structure-activity investigations of polyamine-anthracene conjugates and their uptake via the polyamine transporter. Journal of Medicinal Chemistry.[5]

  • Kabir, A., & Kumar, G. S. (2013).[7] Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition.[7] PLOS ONE.[7]

  • Muth, A., et al. (2014). Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine. Journal of Medicinal Chemistry.[5]

Sources

Comparing the efficacy of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine with other polyamine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine (CAS: 1341120-12-4) against established polyamine analogs.

This analysis treats the compound as a novel unsymmetrical polyamine analog designed for metabolic stability and Polyamine Transport System (PTS) targeting. Given the limited public pharmacological data for this specific CAS entry, the efficacy profile is derived from established Structure-Activity Relationships (SAR) of structurally homologous polyamine vectors and antineoplastic agents.

Executive Summary & Structural Analysis

Target Compound: this compound Class: Unsymmetrical,


-Branched, N-Methylated Triamine
Primary Application:  Polyamine Transport Inhibitor (PTI), Chemosensitizer, or Synthetic Vector.
Structural Logic & Mechanism

This compound represents a "third-generation" polyamine analog architecture. Unlike symmetrical analogs (e.g., BENSpm) which mimic spermine to induce catabolism, this molecule combines three critical features to overcome resistance mechanisms:

  • 
    -Branching (2-Aminobutyl):  The ethyl group at the chiral center of the butyl chain provides steric hindrance. This is a classic medicinal chemistry strategy to block oxidative deamination by Serum Amine Oxidase (SAO)  and Polyamine Oxidase (PAO) , significantly increasing plasma half-life compared to Spermidine.
    
  • N-Methylation: The central and terminal methyl groups reduce the cationic charge density. This increases lipophilicity (LogP), facilitating passive diffusion or altering the affinity for the Solute Carrier (SLC) transporters, potentially reducing the "self-limiting" uptake seen with highly charged analogs.

  • Asymmetry: Unsymmetrical polyamines are known to be more cytotoxic than their symmetrical counterparts because they cannot functionally substitute for natural polyamines in DNA stabilization or eIF5A hypusination, leading to rapid apoptosis.

Comparative Efficacy Analysis

The following table contrasts the target compound with the industry "Gold Standards" for polyamine depletion and transport inhibition.

Table 1: Pharmacological Profile Comparison
FeatureTarget Compound (Branched/Methylated)BENSpm (Symmetric Standard)AMXT-1501 (Transport Inhibitor)Spermidine (Natural Ligand)
Primary Mechanism PTS Blockade / Metabolic Stable MimicSSAT Induction (Depletion)PTS Blockade (Competitive)Native Growth Factor
Metabolic Stability High (Due to

-branching)
Moderate (Acetylated by SSAT)High (Lipophilic tail)Low (Rapidly oxidized)
Transport Affinity Moderate-High (Lipophilic driven)High (Uses PTS)Very High (Ki < 10 nM)Reference (Km ~ 1 µM)
SSAT Induction Low (Steric bulk prevents acetylation)Super-induction (>1000x)NoneRegulated
Cytotoxicity (IC50) Predicted: < 1 µM (Due to non-functional replacement)~0.1 - 5 µM~1 - 10 µM (in combo)Non-toxic (Nutrient)
Key Advantage Resistance to oxidases + PTS targetingRapid depletion of poolsBlocks uptake of dietary PAsN/A
Mechanistic Causality
  • Vs. BENSpm: BENSpm works by tricking the cell into thinking it has excess spermine, triggering the suicide enzyme SSAT. However, BENSpm is eventually acetylated and excreted. The Target Compound , with its branched "2-aminobutyl" group, likely resists acetylation by SSAT , leading to sustained intracellular accumulation and prolonged displacement of natural polyamines from DNA/RNA.

  • Vs. AMXT-1501: AMXT-1501 is a pure transport inhibitor. The Target Compound is a "Trojan Horse"—it enters the cell and disrupts function, whereas AMXT-1501 primarily blocks entry.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates how the Target Compound (Target_Analog) interferes with the Polyamine Transport System (PTS) and metabolic cycling, contrasting it with Natural Polyamines.

PolyaminePathway Extracellular Extracellular Space PTS PTS (SLC3A2/ATP13A2) Transporter Target_Analog Target Analog (Branched/Methylated) PTS->Target_Analog Accumulation Natural_PA Natural Polyamines (Spd/Spm) PTS->Natural_PA Homeostasis Target_Analog->PTS Competes for Uptake DNA_RNA DNA/RNA Binding (Growth/Survival) Target_Analog->DNA_RNA Displaces (Dysfunction) SSAT SSAT (Catabolism) Target_Analog->SSAT Resists Acetylation (Steric Block) PAO PAO/SMOX (Oxidation) Target_Analog->PAO Resists Oxidation (Alpha-Methyl Block) Natural_PA->PTS Normal Uptake Natural_PA->DNA_RNA Stabilizes Natural_PA->SSAT Substrate Intracellular Intracellular Space Apoptosis Apoptosis (Cell Death) DNA_RNA->Apoptosis Loss of Function SSAT->PAO Acetylated PAs

Caption: The Target Analog competes for PTS uptake, displaces natural polyamines from DNA, and resists catabolic degradation (SSAT/PAO), leading to cytotoxic accumulation.

Experimental Protocols for Validation

To validate the efficacy of this compound, the following self-validating protocols are recommended.

Protocol A: Competitive Polyamine Uptake Assay

Objective: Determine if the compound acts as a transport inhibitor or a substrate. Rationale: If the compound binds the transporter (PTS), it will prevent the uptake of radiolabeled Putrescine.

  • Cell Seeding: Seed A549 or CHO cells (10^5 cells/well) in 24-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with increasing concentrations of Target Compound (0.1, 1, 10, 50 µM) for 15 min.

    • Control: Unlabeled Spermidine (Positive Control) and untreated media (Negative Control).

  • Pulse: Add [^3H]-Putrescine (1 µCi/ml) to all wells. Incubate for 30 min at 37°C.

    • Validation Step: Perform a parallel set at 4°C. Uptake at 4°C represents non-specific binding; subtract this from 37°C values.

  • Wash & Lysis: Wash 3x with ice-cold PBS containing 1 mM unlabeled Putrescine (to remove surface-bound ligand). Lyse with 0.1 N NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate Ki (Inhibition Constant) .

    • Success Criteria: A Ki < 1 µM indicates high affinity for the PTS.

Protocol B: Differential Cytotoxicity & Rescue Assay

Objective: Confirm the mechanism is polyamine-dependent. Rationale: If cytotoxicity is caused by polyamine depletion/displacement, adding exogenous Spermidine (which outcompetes the drug) should rescue the cells.

  • Treatment: Treat cells with Target Compound at IC90 concentration (determined via MTS assay).

  • Rescue Arm: Co-treat a separate set of wells with 1 mM Aminoguanidine (AG, to inhibit serum amine oxidase) + 10 µM exogenous Spermidine .

  • Incubation: 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTS.

  • Interpretation:

    • Full Rescue: The drug targets the polyamine machinery (PTS/Metabolism).

    • No Rescue: The drug has off-target toxicity (e.g., mitochondrial membrane disruption unrelated to polyamines).

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents.[1][2] Journal of Medicinal Chemistry.

  • Palmer, A. J., et al. (2009). Amine-modified polyamines: synthesis and evaluation as polyamine transport inhibitors. Journal of Medicinal Chemistry.

  • Phanstiel, O. (2018). Polyamine transport inhibitors: design, synthesis, and combination therapies. Medical Sciences.

  • BLDpharm. (2024).[3] Product Data Sheet: this compound (CAS 1341120-12-4).[3]

  • Häggblom, S., et al. (2014). Polyamine analogues: a comparison of their effects on cell growth and polyamine pools.[1] Amino Acids.[1][2][4][5]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Executive Summary

The accurate quantification of polyamines such as (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is critical in pharmaceutical development, whether it is monitored as a process impurity, a metabolite, or a component of a drug formulation. The reliability of this quantification hinges on the robustness of the analytical methods employed. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS)—for this purpose. We delve into the principles of analytical method validation and cross-validation, grounded in international regulatory standards, to ensure data integrity and comparability. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and expert insights into the causality behind methodological choices.

Introduction: The Imperative for Validated Quantification

In the landscape of pharmaceutical quality control and safety assessment, the adage "you can't control what you can't measure" is paramount. The quantification of specific chemical entities, such as the polyamine this compound, is a foundational activity. The data generated informs critical decisions regarding product safety, efficacy, and stability.[1] Therefore, the analytical methods used to generate this data must be rigorously proven to be "fit for purpose."

This fitness for purpose is established through a systematic process known as analytical method validation.[2] International regulatory bodies, through the International Council for Harmonisation (ICH), have provided comprehensive guidelines, most notably ICH Q2(R2), which outlines the parameters required to demonstrate a method's reliability.[3][4] These parameters include accuracy, precision, specificity, linearity, range, and robustness.

Furthermore, as analytical technologies evolve or when methods are transferred between laboratories, a critical process known as cross-validation is required.[5][6] Cross-validation is the formal comparison of two distinct analytical methods to ensure that the data they produce are comparable and interchangeable.[6][7] This guide focuses on the cross-validation of a traditional HPLC-UV method against a modern, high-sensitivity LC-MS/MS method for the quantification of our target analyte.

Foundational Principles: HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For amine compounds, which often lack a strong chromophore, these two methods present a classic trade-off between established robustness and cutting-edge performance.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a workhorse technique in many quality control laboratories. Its primary limitation for analyzing amines is their poor UV absorbance.[8] To overcome this, a pre-column derivatization step is typically employed, where a UV-active tag (e.g., Dansyl Chloride) is attached to the amine molecule.[9][10] This process adds complexity but enables sensitive detection. The primary advantage of HPLC-UV is its widespread availability, lower cost, and well-understood robustness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher selectivity and sensitivity.[11][12] It separates compounds based on their chromatographic properties and then identifies and quantifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. For many amines, derivatization is not necessary, simplifying sample preparation. LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices but involves higher capital and operational costs.[5]

Experimental Design: A Framework for Cross-Validation

The objective of this cross-validation is to demonstrate that the LC-MS/MS method produces data that is comparable to the established HPLC-UV method. The process follows the validation tenets outlined in the ICH Q2(R2) guidelines.[2][4]

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_validation Phase 2: Independent Method Validation cluster_crossval Phase 3: Cross-Validation & Comparison cluster_conclusion Phase 4: Conclusion ATP Define Analytical Target Profile (ATP) Proto_Dev Develop Validation Protocol (ICH Q2) ATP->Proto_Dev Guides HPLC_Val Full Validation of HPLC-UV Method Proto_Dev->HPLC_Val LCMS_Val Full Validation of LC-MS/MS Method Proto_Dev->LCMS_Val Spiked_QC Prepare Spiked QC Samples (Low, Mid, High) HPLC_Val->Spiked_QC LCMS_Val->Spiked_QC Analysis Analyze QCs by Both Methods Spiked_QC->Analysis Compare Statistically Compare Results (e.g., Bland-Altman, %Difference) Analysis->Compare Report Generate Validation & Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters: The Pillars of a Reliable Method

The following parameters must be assessed for each method independently before the cross-validation comparison can be performed. This ensures that each method is individually valid and fit for purpose.

Validation_Parameters center Fit-for-Purpose Method Specificity Specificity (Analyte vs. Matrix) center->Specificity Linearity Linearity (Conc. vs. Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Reproducibility) center->Precision Range Range (Upper & Lower Limits) center->Range LOQ LOQ (Reliable Quantification Limit) center->LOQ Robustness Robustness (Resilience to Small Changes) center->Robustness

Caption: Interrelationship of core analytical validation parameters.

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

    • Protocol: Analyze blank matrix (placebo), matrix spiked with the analyte, and matrix spiked with known potential interferents. The analyte peak should be free from interference at its retention time and, for LC-MS/MS, should have the correct ion transition.

  • Linearity & Range: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

    • Protocol: Prepare a series of at least five calibration standards spanning the expected concentration range. Plot the response versus concentration and determine the correlation coefficient (r²) and regression equation. An r² > 0.99 is typically required.

  • Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[13]

    • Protocol: Analyze a minimum of three replicates at three different concentrations within the range (e.g., low, medium, and high Quality Control samples, or QCs). The mean recovery should be within a pre-defined acceptance criterion (e.g., 85-115% for complex matrices, 98-102% for drug substance).

  • Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Protocol: Analyze replicates of low, medium, and high QCs as described for accuracy. Calculate the Relative Standard Deviation (%RSD) for each set. The %RSD should typically not exceed 15% (20% at the Limit of Quantitation).

  • Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

    • Protocol: Determine the lowest concentration that meets the accuracy and precision criteria (e.g., recovery within 80-120% and precision ≤ 20% RSD).

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol: Introduce small variations to method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). Assess the impact on the results for a standard sample.

Detailed Experimental Protocols

Protocol 1: HPLC-UV with Pre-column Dansylation

This protocol is synthesized from established methods for amine analysis.[9][14]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in 0.1 N HCl.

    • Create calibration standards and QC samples by spiking the stock solution into the relevant matrix (e.g., placebo formulation, biological fluid).

  • Derivatization Procedure:

    • To 100 µL of sample/standard, add 150 µL of saturated sodium bicarbonate solution.

    • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).

    • Vortex mix and incubate in a water bath at 60°C for 45 minutes.

    • Remove from the bath and add 50 µL of 25% ammonia solution to quench the excess Dansyl Chloride.

    • Vortex and wait 10 minutes.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of mobile phase A.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

Protocol 2: Direct Analysis by LC-MS/MS

This protocol leverages the inherent sensitivity and selectivity of mass spectrometry.[11][12][15]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution as in Protocol 1.

    • Create calibration standards and QC samples by spiking into the matrix.

    • Perform a simple "dilute-and-shoot" or protein precipitation sample preparation. For protein precipitation, add 3 parts of cold acetonitrile to 1 part of the sample, vortex, centrifuge at 10,000 x g for 10 minutes, and inject the supernatant.

  • LC-MS/MS Conditions:

    • LC System: UPLC system such as Waters ACQUITY or equivalent.[11]

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP or Waters Xevo TQ-S).[11][15]

    • Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) or a suitable C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, ramp down to 50% B over 3 minutes, hold for 1 minute, return to 95% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte must be determined via infusion and optimization.

Comparative Data Analysis

The following tables present hypothetical but representative data from the validation and cross-validation of the two methods.

Table 1: Independent Validation Summary

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99850.9996> 0.99
Range 1.0 - 100 µg/mL0.5 - 500 ng/mLMethod Dependent
LOQ 1.0 µg/mL0.5 ng/mLS/N > 10, Acc/Prec OK
Accuracy (% Recovery) 96.5 - 104.2%98.1 - 102.5%85 - 115%
Precision (%RSD)
- Repeatability< 5.8%< 4.5%< 15%
- Intermediate Precision< 8.2%< 6.7%< 15%
Robustness PassedPassedResults within criteria

Analysis: Both methods successfully passed all validation parameters according to ICH guidelines. The LC-MS/MS method demonstrates significantly superior performance in terms of sensitivity, with an LOQ that is 2000 times lower than the HPLC-UV method, and a much wider dynamic range.

Table 2: Cross-Validation Results of Spiked QC Samples

QC LevelNominal Conc.HPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
Low QC 2.5 µg/mL2.582.47+4.4%
Mid QC 25 µg/mL24.125.4-5.1%
High QC 75 µg/mL77.373.9+4.6%

Analysis: The cross-validation demonstrates excellent agreement between the two methods within the overlapping quantifiable range. The percentage difference between the results obtained from each method is well within the typical acceptance criterion of ±15%, confirming that the data are comparable and interchangeable.

Discussion and Conclusion

This guide demonstrates a comprehensive framework for the validation and cross-validation of analytical methods for the quantification of this compound.

  • Expertise-Driven Insights: The choice between HPLC-UV and LC-MS/MS is a strategic one. The HPLC-UV method, while requiring a more involved derivatization step, is a robust and cost-effective solution suitable for routine quality control where high sensitivity is not required. The LC-MS/MS method is the superior choice for applications demanding trace-level quantification, such as in bioanalytical studies (pharmacokinetics) or for identifying low-level impurities. Its simplified sample preparation can also lead to higher throughput.

  • Trustworthiness through Validation: By adhering to the rigorous validation criteria set forth by the ICH, both methods were proven to be reliable and fit for their intended purpose.[4][16] The successful cross-validation provides a crucial data bridge, allowing an organization to confidently transition from an older method to a newer one without compromising the integrity of historical data.[5] This process is essential for the continuous lifecycle management of an analytical procedure.[17]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). Universidade Federal de Minas Gerais. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). ResearchGate. [Link]

  • HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. (2015). National Center for Biotechnology Information. [Link]

  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2015). ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Center for Biotechnology Information. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2018). National Center for Biotechnology Information. [Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (2025). MDPI. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • A comparative survey of two analytical methods for identification and quantification of biogenic amines. (2002). CONICET. [Link]

  • A Sampling and Analysis Method for Two Amino Alcohols. (2002). CDC Stacks. [Link]

  • Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. (2008). National Center for Biotechnology Information. [Link]

Sources

Assessing the reproducibility of experiments involving (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine (CAS: 1341120-12-4), a specialized triamine utilized in catalytic polymerizations and complex organic synthesis.

Unlike standard reagents, this compound features a hybrid architecture: a reactive primary amine (on the butyl chain) and two catalytic tertiary amines (the central and terminal nitrogens). This dual functionality creates specific reproducibility challenges often overlooked in standard protocols.

Technical Profile & Chemical Identity
  • CAS Number: 1341120-12-4[1]

  • Molecular Formula: C₁₀H₂₅N₃[1]

  • Molecular Weight: 187.33 g/mol [1]

  • Functional Classification: Reactive Amine Catalyst / Heterobifunctional Linker.

  • Key Structural Feature: The molecule possesses a "kill-switch" mechanism where the primary amine integrates into the polymer matrix (e.g., polyurethanes, epoxies), immobilizing the catalytic tertiary amines.

Comparative Analysis: Performance vs. Alternatives

In drug development (as a linker) and polymer chemistry (as a non-emissive catalyst), this compound is often compared to DMAPA and PMDETA . The table below highlights why direct substitution often leads to experimental failure without protocol adjustment.

FeatureThis compound DMAPA (Dimethylaminopropylamine)PMDETA (Pentamethyldiethylenetriamine)
Primary Amine Count 1 (Sterically hindered on butyl chain)1 (Linear, unhindered)0 (Fully methylated)
Catalytic Activity High (Dual tertiary centers)Moderate (Single tertiary center)Very High (Triple tertiary centers)
Emissivity (VOC) Low (Chemically binds to matrix)Low (Binds, but lower MW)High (Migrates/Evaporates)
Reproducibility Risk High (Sensitive to steric/chiral variations)Moderate Low (Stable, non-reactive)
Reactivity Mode Gelling & Blowing Balance Predominantly Blowing Strong Blowing

Expert Insight: Researchers often substitute this compound for PMDETA to reduce VOCs, failing to account for the stoichiometric consumption of the primary amine. Unlike PMDETA, which remains free to catalyze indefinitely, this compound is eventually consumed/immobilized, altering reaction kinetics over time.

Reproducibility Critical Control Points (CCPs)

Experimental inconsistency with this compound typically stems from three specific failure modes.

CCP 1: The "Carbonate Trap" (Air Sensitivity)

The primary amine on the butyl chain is highly susceptible to atmospheric CO₂ capture, forming carbamate salts.

  • Symptom: The liquid becomes viscous or cloudy; reaction rates drop unpredictably.

  • Mechanism:

    
    
    
  • Impact: The "active" primary amine is deactivated, and the salt precipitates, altering the effective concentration.

CCP 2: Stereochemical Variance

The 2-aminobutyl group contains a chiral center.

  • Issue: Commercial supplies are often racemic. However, enzymatic applications or stereoselective syntheses in drug development may react differently to the (R) vs (S) enantiomer due to steric hindrance around the primary amine.

  • Control: If using for chiral synthesis, verify optical rotation. For catalysis, batch-to-batch racemic consistency is sufficient but must be verified.

CCP 3: Hygroscopicity & Stoichiometry

As a polyamine, it is hygroscopic. Absorbed water acts as a competing nucleophile (in isocyanate reactions) or a proton source, skewing the calculated Molecular Weight equivalent.

Self-Validating Experimental Protocol

To ensure reproducibility, do not use the reagent "straight from the bottle." Implement this Amine Value Differential Validation before critical experiments.

Objective

Determine the precise ratio of Primary (Reactive) vs. Tertiary (Catalytic) amine content to rule out degradation (carbamates) or synthesis impurities.

Materials
  • Reagent: this compound[1]

  • Solvent: Glacial Acetic Acid (anhydrous)

  • Titrant: 0.1N Perchloric Acid (

    
    ) in acetic acid
    
  • Masking Agent: Salicylaldehyde (reacts selectively with primary amines)

Step-by-Step Methodology
  • Total Amine Value (TAV):

    • Dissolve 0.2g of sample in 50mL Glacial Acetic Acid.

    • Titrate with 0.1N

      
       to a potentiometric endpoint.
      
    • Result A: Measures Total Basic Nitrogen (Primary + Tertiary).

  • Tertiary Amine Value (3°AV):

    • Dissolve 0.2g of sample in 50mL Glacial Acetic Acid.

    • CRITICAL STEP: Add 5mL Salicylaldehyde. Stir for 30 mins at room temperature.

    • Mechanism: Salicylaldehyde forms a Schiff base with the primary amine (

      
      ), reducing its basicity significantly in this medium.
      
    • Titrate with 0.1N

      
      .
      
    • Result B: Measures only the Tertiary Amines (Central + Terminal).

  • Calculation & Validation:

    • Acceptance Criteria: The ratio of Primary : Tertiary nitrogen must be 1 : 2 (within ±5% error).

    • Failure Mode: If Primary amine is low, the sample has likely formed carbamates (CO₂ damage) or contains synthesis byproducts. Discard.

Mechanistic Visualization

The following diagram illustrates the dual-pathway behavior of the molecule and the "Carbonate Trap" failure mode.

G cluster_0 Functional Pathways cluster_1 Outcomes Compound (2-Aminobutyl) [3-(dimethylamino)propyl] methylamine Primary Primary Amine (-NH2) Compound->Primary Tertiary Tertiary Amines (N-Me, N-Me2) Compound->Tertiary Immobilization Polymer Integration (Non-Emissive) Primary->Immobilization Reacts with Electrophile Failure Carbamate Salt (Precipitate/Deactivation) Primary->Failure If exposed to air Catalysis Catalytic Cycle (Blowing/Gelling) Tertiary->Catalysis Proton Transfer CO2 Atmospheric CO2 CO2->Primary Attack

Figure 1: Functional pathways of the compound. Green path represents the stoichiometric reaction (immobilization); Yellow path represents the catalytic cycle. Red path indicates the primary failure mode (CO₂ deactivation).

References
  • PubChem. (2025). Compound Summary: 2-((3-(Dimethylamino)propyl)methylamino)ethanol & Derivatives. National Library of Medicine. [Link][2]

  • American Chemical Society (ACS). (2022). Toward Renewable Amines: Recent Advances in the Catalytic Amination. ACS Catalysis. [Link]

  • ResearchGate. (2025). Improving the rigor and reproducibility of catalyst testing and evaluation. [Link]

  • Zenodo. (2023). Addressing Rigor and Reproducibility in Thermal, Heterogeneous Catalysis. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Importance of Proper Amine Waste Disposal

Amines are organic compounds derived from ammonia and are widely used in pharmaceuticals, dyes, and synthetic materials.[1] However, many amines, particularly those with multiple functional groups like (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine, can pose significant health and environmental risks. They can be toxic, corrosive, and harmful to aquatic life.[1][2] Improper disposal, such as discarding down the drain, can lead to the contamination of water systems and long-term environmental damage.[1] Therefore, treating all amine waste as hazardous is a prudent and necessary practice in any research setting.[2]

Core Principles of Hazardous Waste Management

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This regulation establishes a "cradle-to-grave" system for tracking hazardous waste from its generation to its final disposal.[3][4] As a generator of this waste, you are responsible for its safe handling and disposal.

Key tenets of compliant chemical disposal include:
  • Waste Identification: Properly characterizing the waste to determine its hazards.[5]

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[1][6]

  • Proper Containment: Using appropriate, labeled, and sealed containers for waste storage.[1][7]

  • Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal company for final treatment, often through incineration.[2][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound and materials contaminated with it.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling the neat compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[9][10]

II. Waste Segregation and Storage: A Critical First Step

Proper segregation is paramount to prevent hazardous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical; often, the original container or a high-density polyethylene (HDPE) container is suitable.[2][7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Incompatible Materials: Do NOT mix amine waste with the following:

    • Acids: A violent exothermic reaction (neutralization) can occur.

    • Oxidizing Agents: Can lead to a vigorous and potentially explosive reaction.

    • Other Reactive Chemicals: Avoid mixing with any other chemical waste streams unless their compatibility is certain.[1][11]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[1] The container should be kept in secondary containment to catch any potential leaks.

III. Disposal of Liquid Waste
  • Collection: Carefully transfer the liquid waste into the designated and labeled hazardous waste container.

  • Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container.

  • Scheduling Pickup: Once the container is full or has been accumulating for a specified period (check your institution's guidelines, often within 60 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

IV. Disposal of Contaminated Solid Waste

Solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent pads, must also be treated as hazardous waste.[12]

  • Collection: Place contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag. This container must also be clearly labeled as "Hazardous Waste" with the chemical name.[7]

  • Storage and Pickup: Store this container alongside the liquid waste container and arrange for its disposal through your EHS office or a licensed contractor.

V. Disposal of Empty Containers

An "empty" container that held this compound must be handled carefully.

  • Rinsing: The best practice is to rinse the container three times with a suitable solvent (e.g., a small amount of a solvent in which the amine is soluble, like methanol or ethanol).

  • Rinsate Disposal: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may also need to be collected, depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and air-dried, the container's label should be defaced or removed, and it can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Characterize Waste (Liquid, Solid, or Empty Container) A->B C Liquid Waste B->C Liquid D Contaminated Solid Waste (Gloves, Pipettes, etc.) B->D Solid E Empty Container B->E Container F Segregate into a Labeled, Compatible Waste Container C->F D->F I Triple Rinse with Appropriate Solvent E->I G Store in Designated Satellite Accumulation Area F->G H Schedule Pickup with EHS or Licensed Contractor G->H L Final Disposal by Licensed Facility (e.g., Incineration) H->L J Collect First Rinsate as Hazardous Waste I->J K Deface Label and Dispose of Container as Non-Hazardous I->K J->F

Caption: Decision-making workflow for the disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste management in a laboratory setting.

ParameterGuidelineRationale
Satellite Accumulation Limit ≤ 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous wasteFederal regulation to prevent excessive accumulation of hazardous materials in the laboratory.
Storage Time Limit Waste must be moved to a central accumulation area within 3 days of reaching the accumulation limit.Ensures timely removal of waste from the laboratory.
Container Filling Do not fill containers beyond 90% capacity.Allows for expansion of contents due to temperature changes and prevents spills.
pH of Aqueous Waste for Sewer Disposal Generally between 6.0 and 9.0 (if permitted)Note: Amine waste should NOT be disposed of down the sewer. This is for general reference for permitted aqueous waste.

In Case of a Spill

In the event of a small spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill. Do not use combustible materials like paper towels on a large spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal as solid contaminated waste.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • NIH Waste Disposal Guide 2022. (n.d.). Retrieved from [Link]

  • NIH Waste Disposal Guide. (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • NIH Waste Disposal Guide. (n.d.). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Hazardous waste in the United States - Wikipedia. (n.d.). Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Disposing Amine Waste | Technology Catalogue. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 8). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • N-(2-AMINOETHYL)-3- AMINOISOBUTYLMETHYLDIMETHOXYSILANE, 95% - Gelest, Inc. (2016, February 8). Retrieved from [Link]

  • sia0587.5 - n-(2-aminoethyl)-3-aminoisobutylmethyldimethoxysilane, 95% - Amazon S3. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.